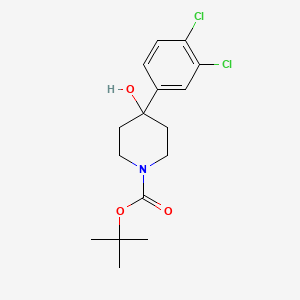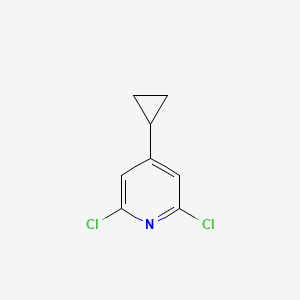![molecular formula C9H10Cl2N2O3 B8802725 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL CAS No. 62780-67-0](/img/structure/B8802725.png)
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL
Übersicht
Beschreibung
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and nitro groups attached to a phenyl ring, which is further connected to an amino group and a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL typically involves the nitration of a dichlorophenyl compound followed by amination and subsequent reaction with a propanol derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and dichloro groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-2-OL: Similar structure with a different position of the hydroxyl group.
4,5-DICHLORO-2-NITROANILINE: Lacks the propanol chain but shares the dichloro and nitro groups.
2-NITRO-4,5-DICHLOROPHENOL: Contains a phenol group instead of an amino group
Uniqueness
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62780-67-0 |
|---|---|
Molekularformel |
C9H10Cl2N2O3 |
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
3-(4,5-dichloro-2-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2N2O3/c10-6-4-8(12-2-1-3-14)9(13(15)16)5-7(6)11/h4-5,12,14H,1-3H2 |
InChI-Schlüssel |
UDXBXNMUCAZWPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]sulfonyl]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B8802715.png)




![2-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one](/img/structure/B8802741.png)

